PPARα/γ Selectivity Profile: Saroglitazar Exhibits >4,600-Fold PPARα Selectivity Over PPARγ, Distinct from Pan-PPAR Agonists
Saroglitazar demonstrates a unique PPAR selectivity profile characterized by predominant PPARα activity and moderate PPARγ activity. In transactivation assays using HepG2 cells, saroglitazar exhibits EC50 values of 0.65 pM for PPARα and 3,000 pM (3 nM) for PPARγ, yielding a >4,600-fold selectivity for PPARα over PPARγ [1]. This profile differs fundamentally from the PPARα/δ/γ pan-agonist lanifibranor, which activates all three PPAR subtypes, and from the PPARα/δ dual agonist elafibranor, which lacks PPARγ engagement [2]. The distinct receptor activation pattern of saroglitazar underpins its balanced metabolic effects without the adverse event profile associated with broader or narrower PPAR agonism.
| Evidence Dimension | PPARα vs. PPARγ selectivity ratio based on EC50 values |
|---|---|
| Target Compound Data | PPARα EC50 = 0.65 pM; PPARγ EC50 = 3,000 pM (3 nM); Selectivity ratio = ~4,615:1 |
| Comparator Or Baseline | Lanifibranor: PPARα/δ/γ pan-agonist; Elafibranor: PPARα/δ dual agonist (no PPARγ activity); Fenofibrate: Pure PPARα agonist; Pioglitazone: Pure PPARγ agonist |
| Quantified Difference | Saroglitazar uniquely combines high-potency PPARα agonism with moderate PPARγ activity; pure agonists lack dual activity; pan-agonists exhibit PPARδ activity not present in saroglitazar |
| Conditions | GAL4-based transactivation assay in HepG2 cells; EC50 values represent agonist potency at human PPARα and PPARγ |
Why This Matters
This selectivity profile enables saroglitazar to simultaneously address dyslipidemia (via PPARα) and insulin resistance (via PPARγ) while minimizing PPARγ-mediated adverse effects, a combination not achievable with pure PPARα or PPARγ agonists.
- [1] Jain MR, Giri SR, Trivedi C, et al. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Pharmacol Res Perspect. 2015;3(3):e00136. View Source
- [2] Kamata S, Honda A, Ishii I. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor. Biomolecules. 2023;13(8):1264. View Source
